N-propylnaphthalene-2-sulfonamide
Overview
Description
N-propylnaphthalene-2-sulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine. This compound is derived from naphthalene, a polycyclic aromatic hydrocarbon, and has a propyl group attached to the nitrogen atom of the sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-propylnaphthalene-2-sulfonamide can be synthesized through various methods. One common approach involves the direct synthesis from thiols and amines. This method utilizes oxidative coupling of thiols and amines, which are readily available and cost-effective . Another method involves the preparation of sulfonyl chlorides from thiols by oxidation with reagents like N-chlorosuccinimide, followed by reaction with amines .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs microwave irradiation to facilitate the reaction between sulfonic acids or their sodium salts and amines. This method is known for its high yield and functional group tolerance . Additionally, the use of calcium triflimide as a Lewis acid to activate sulfonyl fluorides for nucleophilic addition with amines is another efficient industrial method .
Chemical Reactions Analysis
Types of Reactions
N-propylnaphthalene-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, such as the SN2 mechanism, where a nucleophile attacks the sulfonamide group, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized under specific conditions, leading to the formation of sulfonyl derivatives.
Common Reagents and Conditions
Oxidizing Agents: Reagents like hydrogen peroxide (H2O2) and sulfuryl chloride (SOCl2) are commonly used for oxidation reactions.
Nucleophiles: Various nucleophiles, including amines and thiols, are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonyl chlorides, sulfonamides, and other sulfonyl derivatives .
Scientific Research Applications
N-propylnaphthalene-2-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-propylnaphthalene-2-sulfonamide involves its interaction with bacterial enzymes. Sulfonamides inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis, ultimately resulting in bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: A commonly used veterinary sulfonamide with antibacterial properties.
Sulfadiazine: Another sulfonamide used in combination with pyrimethamine to treat toxoplasmosis.
Sulfonimidates: These compounds are structurally similar and are used as intermediates in the synthesis of other organosulfur compounds.
Uniqueness
N-propylnaphthalene-2-sulfonamide is unique due to its specific structural features, including the naphthalene ring and the propyl group attached to the sulfonamide. These features may confer distinct chemical and biological properties compared to other sulfonamides .
Properties
IUPAC Name |
N-propylnaphthalene-2-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-2-9-14-17(15,16)13-8-7-11-5-3-4-6-12(11)10-13/h3-8,10,14H,2,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRBYADTSMCGFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC2=CC=CC=C2C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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